molecular formula C12H16Cl2N2 B1421832 Ethyl(quinolin-2-ylmethyl)amine dihydrochloride CAS No. 1269151-18-9

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Cat. No.: B1421832
CAS No.: 1269151-18-9
M. Wt: 259.17 g/mol
InChI Key: WVRQHGBEECYHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine. One common method includes the condensation of quinoline-2-carbaldehyde with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques and dried to obtain the final compound in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, tetrahydroquinolines, and substituted quinolines .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride, known for its wide range of applications in medicinal chemistry.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinoline-2-carboxylic acid: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRQHGBEECYHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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